molecular formula C14H8Br2Cl2O4 B15239717 Bromochlorobenzoicacid

Bromochlorobenzoicacid

Cat. No.: B15239717
M. Wt: 470.9 g/mol
InChI Key: OHCOQKNSRBUATH-UHFFFAOYSA-N
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Description

Bromochlorobenzoicacid, specifically 5-bromo-2-chlorobenzoic acid, is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with both bromine and chlorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-bromo-2-chlorobenzoic acid typically involves the bromination of 2-chlorobenzoic acid. One common method uses N-bromosuccinimide (NBS) in the presence of sulfuric acid as a catalyst. The reaction proceeds with high selectivity, yielding 5-bromo-2-chlorobenzoic acid with minimal by-products .

Another method involves the chlorination of benzoic acid followed by bromination. This process includes chlorination, acylation, and cyclization reactions, followed by bromination and hydrolysis. The reaction conditions are mild, and the process is scalable for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce benzoic acid derivatives with additional functional groups.

Scientific Research Applications

5-bromo-2-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chlorobenzoic acid depends on its specific application. In pharmaceuticals, it acts as an intermediate, contributing to the synthesis of active compounds that target specific molecular pathways. The bromine and chlorine atoms in the compound can influence the reactivity and selectivity of the molecules it helps to synthesize.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern gives it distinct reactivity and makes it valuable as an intermediate in various chemical syntheses.

Properties

Molecular Formula

C14H8Br2Cl2O4

Molecular Weight

470.9 g/mol

IUPAC Name

2-bromo-3-chlorobenzoic acid;3-bromo-2-chlorobenzoic acid

InChI

InChI=1S/2C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9;8-5-3-1-2-4(6(5)9)7(10)11/h2*1-3H,(H,10,11)

InChI Key

OHCOQKNSRBUATH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(=O)O.C1=CC(=C(C(=C1)Br)Cl)C(=O)O

Origin of Product

United States

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